1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Description
The compound “1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions. This structure is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions .Future Directions
The future directions for “1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” and similar compounds could involve further exploration of their therapeutic potentials. Given their broad spectrum of activities, these compounds could be studied for their effectiveness against various diseases, including cancer . Additionally, new synthetic protocols could be developed to improve the efficiency and yield of these compounds .
Mechanism of Action
Target of Action
The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include the compound , are often enzymes such as dihydrofolate reductase (DHFR) , certain kinases like the tyrosine-protein kinase transforming protein Abl or MAP kinases, and biotin carboxylase . These enzymes play crucial roles in various biological processes, including cell growth and division.
Mode of Action
The compound interacts with its targets, often inhibiting their function. For instance, it may inhibit DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This interaction can lead to changes in the cellular processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of RNA and DNA, leading to the death of cancer cells . This is because tetrahydrofolate is necessary for the synthesis of pyrimidine and purine, which are essential components of RNA and DNA .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of RNA and DNA synthesis. This disruption can lead to the death of cells, particularly cancer cells .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(16-9-4-3-5-10-16)21(26)23(20)12-15-8-6-7-11-17(15)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCIGAYNPCEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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